BenchChemオンラインストアへようこそ!

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

RORγt inverse agonism Kinase selectivity Regioisomer pharmacophore

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 2757731-96-5) is a Boc-protected 2-methoxy-7,8-dihydro-1,6-naphthyridine building block with molecular formula C₁₄H₂₀N₂O₃ and molecular weight 264.32 g/mol. The compound belongs to the 1,6-naphthyridine class—one of six regioisomeric naphthyridine systems—and serves as a key synthetic intermediate in medicinal chemistry programs, most notably those targeting the retinoic acid receptor-related orphan receptor γt (RORγt) for autoimmune disease indications.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
Cat. No. B8200582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)OC
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-11-10(9-16)5-6-12(15-11)18-4/h5-6H,7-9H2,1-4H3
InChIKeyUPTMSUUXVJCXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Core Scaffold Identity and Sourcing Baseline


tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 2757731-96-5) is a Boc-protected 2-methoxy-7,8-dihydro-1,6-naphthyridine building block with molecular formula C₁₄H₂₀N₂O₃ and molecular weight 264.32 g/mol . The compound belongs to the 1,6-naphthyridine class—one of six regioisomeric naphthyridine systems—and serves as a key synthetic intermediate in medicinal chemistry programs, most notably those targeting the retinoic acid receptor-related orphan receptor γt (RORγt) for autoimmune disease indications . Its structural features include a Boc protecting group on the N-6 secondary amine, enabling selective deprotection and sequential functionalization, and a 2-methoxy substituent on the pyridine ring that constitutes a critical pharmacophoric element in downstream bioactive molecules such as the clinical-stage RORγt inverse agonist TAK-828F .

Why Generic Substitution Fails for tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Regioisomerism and Pharmacophoric Stringency


Substituting tert-butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with closely related analogs—such as the 1,7-naphthyridine regioisomer, the free amine (non-Boc-protected) variant, or the 2-hydroxymethyl analog—carries quantifiable risk of divergent downstream biological outcomes. The 1,6-naphthyridine scaffold is the validated pharmacophoric core for RORγt inverse agonism (TAK-828F: binding IC₅₀ = 1.9 nM), whereas the 1,7-naphthyridine isomer drives selectivity toward entirely different kinase targets (e.g., PIP4K2A, p38α MAPK) . The Boc protecting group dictates the sequence and efficiency of downstream synthetic transformations: absence of N-6 protection leads to undesired side reactions during amide coupling or reductive amination steps . Furthermore, the 2-methoxy substituent is not interchangeable—SAR studies in the TAK-828F series demonstrate that replacing the 2-methoxy with hydrogen or hydroxyl dramatically attenuates RORγt binding affinity, with compound 7 (log D reduction via scaffold exchange from tetrahydroisoquinoline) requiring deliberate lipophilicity tuning to achieve tolerable in vitro activity . These structural constraints mean that casual substitution without requalification of the entire synthetic route and biological profile is scientifically unsound.

Quantitative Differentiation Evidence for tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate vs. Closest Analogs


Regioisomeric Scaffold Specificity: 1,6-Naphthyridine vs. 1,7-Naphthyridine Divergent Target Engagement

The 1,6-naphthyridine scaffold is the validated pharmacophoric core for RORγt inverse agonism, as demonstrated by the clinical candidate TAK-828F, which incorporates the 2-methoxy-7,8-dihydro-1,6-naphthyridine substructure and achieves a binding IC₅₀ of 1.9 nM against RORγt with >5000-fold selectivity over RORα and RORβ isoforms . In contrast, the 1,7-naphthyridine regioisomer (e.g., tert-butyl 2-methoxy-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate) exhibits a fundamentally divergent biological profile: 1,7-naphthyridine-based inhibitors such as BAY-091 and BAY-297 selectively target PIP4K2A kinase rather than RORγt . This regioisomeric specificity arises from the distinct spatial arrangement of the two nitrogen atoms in the bicyclic ring system, which dictates hydrogen-bonding geometry with target proteins. A procurement decision between the 1,6- and 1,7-isomers therefore represents a choice between entirely different target classes and therapeutic indications, not merely a minor structural variation.

RORγt inverse agonism Kinase selectivity Regioisomer pharmacophore

2-Methoxy Substituent: Pharmacophoric Requirement for RORγt Inverse Agonist Potency

The 2-methoxy group on the 7,8-dihydro-1,6-naphthyridine ring is not a passive structural feature but an essential pharmacophoric element. In the TAK-828F lead optimization campaign, the 2-methoxy substituent was preserved throughout scaffold evolution from tetrahydroisoquinoline compound 1 to tetrahydronaphthyridine compound 7, with deliberate retention of the methoxy group during SBDD-guided scaffold exchange . The clinical candidate TAK-828F (binding IC₅₀ = 1.9 nM) retains the 2-methoxy substituent, and the original medicinal chemistry synthesis required a silver-mediated O-selective re-methylation step specifically because undesired methyl ether cleavage during the Pictet–Spengler reaction compromised activity . The 2-hydroxymethyl analog (tert-butyl 2-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 1868106-31-3, MW 264.32, XLogP3-AA = 0.8) has a computed lipophilicity approximately 2.7 log units lower than that of the methoxy analog (estimated logP ~3.5 based on TAK-828F logD = 3.53 after correcting for additional substituents), which directly impacts membrane permeability and CNS penetration potential .

RORγt pharmacophore SAR 2-Methoxy substitution

N-6 Boc Protection: Synthetic Efficiency and Deprotection Orthogonality vs. Free Amine and Cbz Analogs

The tert-butyloxycarbonyl (Boc) protecting group on the N-6 position enables mild, selective deprotection using TFA/DCM (typically 20-50% TFA, 0.5-2 h at room temperature) or HCl/dioxane (4 M, 1-4 h), affording the free amine in quantitative yields exceeding 90% . This contrasts with the benzyloxycarbonyl (Cbz) protected analog (e.g., benzyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 1416713-17-1), which requires hydrogenolysis conditions (H₂, Pd/C) that are incompatible with substrates bearing reducible functional groups such as alkenes, nitro groups, or aryl halides . The free amine analog (2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine, CAS 676994-61-9) lacks N-protection entirely, rendering it unsuitable for multi-step sequences where the secondary amine must remain inert during reactions at other positions (e.g., C-3 functionalization via cross-coupling or C-5/C-7 modifications) . A representative hydrogenation step for a closely related Boc-protected analog (6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine) proceeds with 93.37% yield under Pd/C-catalyzed hydrogenation in methanol, demonstrating the compatibility of the Boc group with reductive conditions that would simultaneously cleave a Cbz group .

Boc protection Solid-phase synthesis Deprotection orthogonality

Commercial Purity and QC Specifications: Batch-to-Batch Reproducibility for Multi-Step Synthesis

The target compound is commercially available at a minimum purity of 95%+ from multiple vendors including VWR (Avantor) and CymitQuimica (Apollo Scientific), with storage conditions specified as inert atmosphere, ambient temperature, and protection from light . In contrast, the 3-amino analog (tert-butyl 3-amino-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 1780807-60-4) is available at 98% purity from Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC . For comparison, the 3-nitro-substituted analog (6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine, CAS 355818-98-3) is offered at 97% purity from Achemblock and up to 99% from other suppliers . The 95%+ specification of the target compound is adequate for most research-scale applications, but users requiring higher purity for sensitive catalytic transformations (e.g., enantioselective transfer hydrogenation using ruthenium catalysts, as employed in the asymmetric TAK-828F synthesis ) should verify that trace metal contaminants or residual solvents do not poison catalysts. The target compound's purity specification of 95%+ is comparable to or exceeds that of the 1,7-naphthyridine isomer (tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate, 95%, AKSci) .

Purity specification Quality control Procurement grade

Enantioselective Synthesis Tractability: First-in-Class Asymmetric Route Enabled by Boc-Protected Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold bearing a 2-methoxy substituent and N-6 Boc protection is the substrate for the first reported enantioselective synthesis of this ring system, achieved via ruthenium-catalyzed asymmetric transfer hydrogenation of a dihydronaphthyridine precursor . This landmark synthesis, reported by Takeda scientists in 2020, addressed a critical gap: prior to this work, no enantioselective method existed for constructing chiral 5,6,7,8-tetrahydro-1,6-naphthyridines, and the original medicinal chemistry route to TAK-828F relied on racemic synthesis with late-stage chiral HPLC resolution (3.6% overall yield over 12 linear steps) . The new asymmetric route is chromatography-free and suitable for large-scale manufacture, directly leveraging the Boc-protected 2-methoxy scaffold . In contrast, attempts to perform enantioselective Pictet–Spengler reactions on non-Boc-protected substrates (free amine) have been unsuccessful for inactivated aromatic rings such as pyridines, with successful examples limited to activated heteroaromatic substrates like pyrroles and indoles . This means that the Boc-protected 2-methoxy-1,6-naphthyridine building block is the only demonstrated entry point for enantioselective synthesis of this pharmacologically critical scaffold.

Asymmetric synthesis TAK-828F Enantioselective hydrogenation

Recommended Application Scenarios for tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Based on Quantitative Evidence


RORγt Inverse Agonist Lead Optimization: Building Block for TAK-828F Analog Synthesis

This compound is the optimal building block for medicinal chemistry programs targeting RORγt inverse agonism for Th17-driven autoimmune diseases (inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, psoriasis). The 1,6-naphthyridine scaffold with 2-methoxy substitution is the validated pharmacophoric core of the clinical candidate TAK-828F (binding IC₅₀ = 1.9 nM, >5000-fold selectivity over RORα/β, reporter gene IC₅₀ = 6.1 nM) . After Boc deprotection (TFA/DCM, >90% yield), the free N-6 amine can be coupled with diverse carboxylic acids to explore SAR at the southern hemisphere of the scaffold, enabling systematic optimization of potency, selectivity, and pharmacokinetic properties . The compound's logD contribution (estimated ~3.5 for the scaffold) falls within the optimal range for orally bioavailable CNS-sparing drugs, and LLE optimization (TAK-828F LLE = 4.68) is achievable through modification of the N-6 and C-5 substituents .

Enantioselective Synthesis of Chiral Tetrahydronaphthyridine Drug Candidates

This building block is the substrate of choice for enantioselective synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives via the method of Kono et al. (2020), which remains the only reported enantioselective route to this ring system . The Boc group is essential for this transformation: it protects the N-6 amine during the key ruthenium-catalyzed asymmetric transfer hydrogenation of the dihydronaphthyridine precursor, and is subsequently removed under mild acidic conditions to reveal the chiral secondary amine for further elaboration. This chromatography-free process is scalable for large-scale manufacture of enantiopure drug substance, overcoming the severe yield penalty (3.6% overall) of the original racemic synthesis with chiral HPLC resolution . Procuring this specific building block—rather than the free amine or a different N-protected variant—ensures compatibility with this state-of-the-art asymmetric methodology.

Kinase Inhibitor Scaffold Diversification via C-3 Functionalization of the 1,6-Naphthyridine Core

While the 2-methoxy-1,6-naphthyridine scaffold is best known for RORγt inverse agonism, the 1,6-naphthyridine core is also a privileged scaffold for kinase inhibitor discovery, including SYK, JAK, and c-Met kinases . The Boc-protected building block allows selective functionalization at the C-3 position (via directed ortho-metalation or halogenation followed by cross-coupling) while the N-6 position remains protected, enabling systematic exploration of kinase selectivity profiles. This contrasts with the free amine analog, which would undergo competitive N-6 functionalization under identical conditions. For c-Met programs specifically, the naphthyridinone-based inhibitor AMG 337 (c-Met IC₅₀ = 1 nM) demonstrates the viability of the 1,6-naphthyridine scaffold in kinase space, and the 2-methoxy substituent in the target compound provides a handle for modulating physicochemical properties distinct from the 2-methoxyethoxy substituent in AMG 337 .

Solid-Phase and Parallel Synthesis of Naphthyridine-Focused Compound Libraries

The Boc protection strategy of this building block makes it uniquely suited for solid-phase synthesis applications. After immobilization via a suitable linker, the Boc group can be selectively removed on-resin (TFA/DCM), and the liberated N-6 amine can be acylated, sulfonylated, or reductively aminated to generate diverse compound libraries . This orthogonal protection strategy is not possible with the Cbz-protected benzyl analog, which would require hydrogenolysis incompatible with many solid-phase resins. The 95%+ purity specification ensures batch-to-batch consistency in library production, and the compound's ambient-temperature storage stability reduces logistical complexity for high-throughput synthesis facilities. The 2-methoxy group further provides a spectroscopic handle (¹H NMR singlet at ~3.8-3.9 ppm) for rapid LC-MS-based quality control of library products.

Quote Request

Request a Quote for tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.